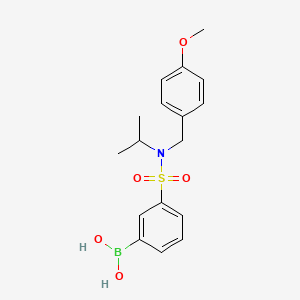

3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

Übersicht

Beschreibung

3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid is a boronic acid derivative with a complex structure that includes a phenyl ring, a sulfonamide group, and a boronic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Sulfonamide Intermediate: The reaction of 4-methoxybenzylamine with isopropylamine and a sulfonyl chloride derivative forms the sulfonamide intermediate.

Borylation: The sulfonamide intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as phenylboronic acid, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Drug Delivery

1. Tumor Targeting and Chemotherapy

The phenylboronic acid moiety has been extensively studied for its ability to enhance drug delivery systems, particularly in targeting tumor cells. Research has shown that conjugates of phenylboronic acids can improve cellular uptake and retention in cancer tissues. For instance, studies involving nanoparticles decorated with phenylboronic acid have demonstrated significant accumulation in tumor sites, enhancing the efficacy of chemotherapeutic agents like doxorubicin .

2. Glucose-Dependent Drug Delivery

Phenylboronic acids, including the compound in focus, exhibit unique interactions with glucose. This property has been exploited to develop glucose-sensitive drug delivery systems. For example, insulin-loaded nanoparticles utilizing this compound have shown enhanced insulin release profiles in response to elevated glucose levels, suggesting potential applications in diabetes management .

Biomedical Applications

1. Antibacterial Activity

Research indicates that phenylboronic acid derivatives possess antibacterial properties, making them suitable candidates for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell walls or inhibiting essential enzymes, thus preventing bacterial growth .

2. Tissue Engineering

The incorporation of phenylboronic acid into biomaterials has been explored for tissue engineering applications. These compounds can facilitate the formation of hydrogels that support cell adhesion and proliferation, crucial for tissue regeneration .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with hydroxyl or amino groups in proteins, making it a potent inhibitor of enzymes such as proteases. The sulfonamide group also contributes to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the sulfonamide group.

4-Methoxyphenylboronic Acid: Contains a methoxy group on the phenyl ring, similar to the methoxybenzyl group in the target compound.

N-Isopropylsulfonamide: Contains the sulfonamide group but lacks the boronic acid moiety.

Uniqueness

3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid is unique due to the combination of the boronic acid moiety and the sulfonamide group, which provides enhanced binding affinity and specificity for certain molecular targets. This makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid, with the molecular formula C17H22BNO5S and a molecular weight of 363.24 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the context of antibiotic resistance and cancer treatment. This article synthesizes recent findings on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a boronic acid functional group, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

Recent studies suggest that boronic acids can inhibit β-lactamases, enzymes responsible for antibiotic resistance in bacteria. This inhibition occurs through the formation of reversible covalent bonds with the active site of these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant strains . The specific mechanism involves:

- Binding to β-lactamases : The boronic acid moiety interacts with serine residues in the active site of β-lactamase enzymes.

- Inhibition of enzyme activity : By blocking the active site, the compound prevents the hydrolysis of β-lactam antibiotics, allowing them to exert their antibacterial effects.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including those resistant to conventional antibiotics. The compound's effectiveness was evaluated through Minimum Inhibitory Concentration (MIC) assays, revealing potent activity against:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Inhibitory effects noted against Escherichia coli and Klebsiella pneumoniae.

The results are summarized in Table 1 below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism appears to involve cell cycle arrest and induction of apoptosis .

Case Studies

- Inhibition of β-lactamases : A study published in Nature highlighted the compound's role in overcoming resistance mechanisms in clinical isolates of bacteria producing Ambler class B β-lactamases . The research demonstrated a significant reduction in bacterial load when combined with standard β-lactam antibiotics.

- Cancer Cell Line Studies : A study conducted by Wu et al. (2017) investigated various derivatives of phenylboronic acids for their anticancer properties. The findings indicated that modifications to the boronic acid structure could enhance biological activity against specific cancer types .

Eigenschaften

IUPAC Name |

[3-[(4-methoxyphenyl)methyl-propan-2-ylsulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO5S/c1-13(2)19(12-14-7-9-16(24-3)10-8-14)25(22,23)17-6-4-5-15(11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWADLJTLOPWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675376 | |

| Record name | (3-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-23-9 | |

| Record name | (3-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.